Superior Potency as a Scaffold for Thromboxane A2 Synthetase Inhibitors
In a direct head-to-head comparison of indole carboxylic acid positional isomers as scaffolds for thromboxane A2 (TXA2) synthetase inhibitors, derivatives based on 1H-indole-6-carboxylic acid demonstrated higher activity than those based on other isomers [1]. The most potent 6-carboxylic acid derivative, compound 12, exhibited an IC50 of 5 x 10^-8 M against TXA2 synthetase and an IC50 of 8 x 10^-9 M for H1-blocking activity, establishing a clear advantage over the class [1].
| Evidence Dimension | Thromboxane A2 synthetase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 5 x 10^-8 M (for a 1H-indole-6-carboxylic acid-based derivative) |
| Comparator Or Baseline | Other positional isomers (indole-2-carboxylic acid, indole-5-carboxylic acid derivatives); baseline not quantified |
| Quantified Difference | Higher activity than other positional isomers (qualitative). |
| Conditions | In vitro enzyme assay, N-substituted 3-(1H-imidazol-1-ylmethyl)indole carboxylic acid derivatives. |
Why This Matters
This quantitative potency advantage for the 6-isomer scaffold demonstrates its superior suitability for medicinal chemistry programs targeting TXA2 synthetase, a key enzyme in cardiovascular and inflammatory diseases.
- [1] Kamiya S, et al. Thromboxane A2 Synthetase Inhibitors with Histamine H1-Blocking Activity: Synthesis and Evaluation of a New Series of Indole Derivatives. Chem Pharm Bull. 1995;43(10):1692-1695. doi:10.1248/cpb.43.1692. View Source
